
Repaglinide N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Repaglinide N-Oxide is a derivative of repaglinide, an antidiabetic drug used to manage blood sugar levels in individuals with type 2 diabetes. Repaglinide itself is a member of the meglitinide class of drugs, which function by stimulating insulin release from the pancreas. The N-oxide derivative is formed by the oxidation of the nitrogen atom in the repaglinide molecule, potentially altering its pharmacological properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Repaglinide N-Oxide typically involves the oxidation of repaglinide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and concentration of oxidizing agents to ensure consistency and quality. The product is then purified using techniques like recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: Repaglinide N-Oxide can undergo various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: Further oxidation can lead to the formation of more oxidized species, although this is less common.
Common Reagents and Conditions:
Reduction: Zinc and acetic acid, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like peracids or ozone.
Major Products:
Reduction: Repaglinide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation states of the nitrogen atom, though these are less stable.
科学的研究の応用
Pharmacological Properties
1. Antioxidant Activity
Research indicates that repaglinide exhibits significant antioxidant properties. A study demonstrated that repaglinide reduces lipid hydroperoxide levels and enhances superoxide dismutase activity in renal tissues, suggesting a protective role against oxidative stress in diabetic nephropathy . This antioxidant effect may be beneficial in mitigating complications associated with diabetes.
2. Insulin Secretagogue
Repaglinide N-Oxide functions as an insulin secretagogue, stimulating insulin release from pancreatic beta cells. Its efficacy has been evaluated in various studies focusing on type 2 diabetes patients. For instance, a pharmacogenomic study found that genetic variations can influence the efficacy of repaglinide treatment, emphasizing the need for personalized medicine approaches in diabetes management .
Therapeutic Implications
1. Type 2 Diabetes Management
Repaglinide is primarily used to manage type 2 diabetes mellitus by controlling postprandial blood glucose levels. Its rapid onset and short duration of action make it suitable for patients who require flexibility in meal timing. Combination therapy with metformin has shown improved glycemic control compared to monotherapy with either agent .
2. Cardiovascular Benefits
Emerging evidence suggests that repaglinide may have cardiovascular benefits beyond glucose control. A study indicated that repaglinide treatment could reduce inflammatory markers associated with atherosclerosis, such as high-sensitivity C-reactive protein and interleukin-6, thereby potentially lowering cardiovascular risk in diabetic patients .
Case Studies and Research Findings
作用機序
The mechanism of action of Repaglinide N-Oxide is similar to that of repaglinide. It stimulates insulin release from the pancreatic beta cells by inhibiting ATP-sensitive potassium channels. This inhibition leads to membrane depolarization and the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions and subsequent exocytosis of insulin granules. The presence of the N-oxide group may alter the binding affinity or metabolic stability of the compound, potentially leading to differences in its pharmacological profile.
類似化合物との比較
Repaglinide: The parent compound, used widely in the treatment of type 2 diabetes.
Nateglinide: Another meglitinide analog with a similar mechanism of action but different pharmacokinetic properties.
Glibenclamide: A sulfonylurea that also stimulates insulin release but through a different binding site on the potassium channel.
Uniqueness: Repaglinide N-Oxide is unique due to the presence of the N-oxide group, which can influence its chemical reactivity, metabolic stability, and possibly its pharmacological effects. This makes it a valuable compound for research into the effects of N-oxidation on drug properties and for the development of new therapeutic agents.
生物活性
Repaglinide N-Oxide is a metabolite of repaglinide, an antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.
Repaglinide functions as a nonsulfonylurea insulin secretagogue , stimulating insulin release from pancreatic beta cells. This action is mediated through the inhibition of ATP-sensitive potassium channels, leading to cell depolarization and subsequent calcium influx, which triggers insulin secretion . The N-oxide form may exhibit similar or altered pharmacological properties due to differences in metabolic pathways and receptor interactions.
Pharmacokinetics
The pharmacokinetic profile of repaglinide suggests that it is rapidly absorbed, with peak plasma concentrations occurring approximately 1 hour post-administration. The absolute bioavailability is about 56% , and the drug is highly protein-bound (>98%), primarily to albumin . The metabolism predominantly occurs in the liver via cytochrome P450 enzymes (CYP2C8 and CYP3A4), producing inactive metabolites .
Antioxidant Properties
Research indicates that repaglinide possesses antioxidant properties that may contribute to its efficacy in treating diabetic complications. A study demonstrated that repaglinide treatment significantly reduced lipid hydroperoxide levels and increased superoxide dismutase (SOD) activity in renal tissues affected by diabetes . This suggests a protective role against oxidative stress, which is often exacerbated in diabetic conditions.
Clinical Studies
A notable clinical study explored the genetic factors influencing repaglinide efficacy among type 2 diabetes patients. It identified a significant interaction between specific genetic variants (SNP rs10494366) and the drug's effectiveness in lowering fasting insulin levels and improving insulin sensitivity (HOMA-IR) over a 24-week treatment period . These findings highlight the importance of personalized medicine in optimizing repaglinide therapy.
Case Studies
- Renal Protection : In a controlled animal study, repaglinide was shown to mitigate cyclosporine A-induced renal impairment in rats. The administration of repaglinide improved renal function markers and reduced oxidative stress indicators, suggesting its potential utility beyond glycemic control .
- Genetic Variability : A cohort study involving newly diagnosed type 2 diabetes patients revealed that those with certain genetic profiles responded more favorably to repaglinide treatment, emphasizing the need for genetic screening to tailor diabetes management strategies effectively .
Data Summary
Parameter | Value |
---|---|
Bioavailability | 56% |
Peak Plasma Concentration | ~1 hour |
Protein Binding | >98% (primarily to albumin) |
Metabolism | CYP2C8 and CYP3A4 |
Excretion | 90% feces; 8% urine |
Half-life | ~1 hour |
特性
CAS番号 |
121167-81-5 |
---|---|
分子式 |
C₂₇H₃₆N₂O₅ |
分子量 |
468.59 |
同義語 |
2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-oxido-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid; 2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid N-Oxide_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。